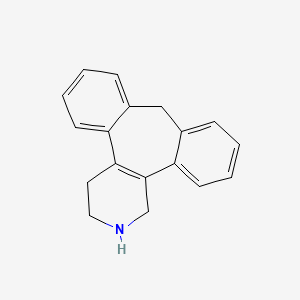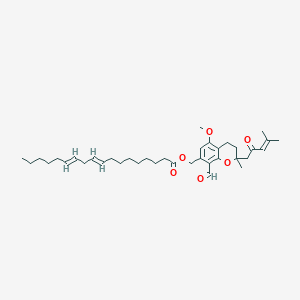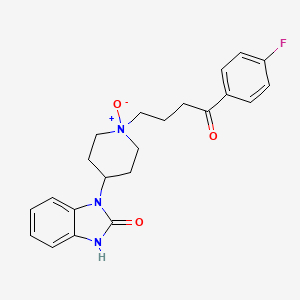
trans-Benperidol N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benperidol N-Oxide (cis and trans) is a derivative of Benperidol, a neuroleptic butyrophenone used primarily as an antipsychotic. The compound is characterized by the presence of an N-oxide functional group, which can exist in both cis and trans isomeric forms. This compound is often used as a reference standard in pharmaceutical testing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benperidol N-Oxide (cis and trans) typically involves the oxidation of Benperidol. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction conditions often require a controlled temperature and pH to ensure the formation of both cis and trans isomers .
Industrial Production Methods
Industrial production of Benperidol N-Oxide (cis and trans) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benperidol N-Oxide (cis and trans) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different degradation products.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed
Oxidation: Various degradation products.
Reduction: Benperidol.
Substitution: Substituted derivatives of Benperidol N-Oxide.
Aplicaciones Científicas De Investigación
Benperidol N-Oxide (cis and trans) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a degradation product in drug metabolism studies.
Industry: Used in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Benperidol N-Oxide (cis and trans) involves its interaction with dopamine receptors in the brain, similar to Benperidol. The N-oxide group may influence the compound’s binding affinity and metabolic stability. The molecular targets include dopamine D2 receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparación Con Compuestos Similares
Similar Compounds
Benperidol: The parent compound, primarily used as an antipsychotic.
Haloperidol N-Oxide: Another N-oxide derivative of a butyrophenone antipsychotic.
Trifluperidol N-Oxide: Similar in structure and function to Benperidol N-Oxide.
Uniqueness
Benperidol N-Oxide (cis and trans) is unique due to its specific isomeric forms and the presence of the N-oxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of structural modifications on drug activity and stability .
Propiedades
Fórmula molecular |
C22H24FN3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) |
Clave InChI |
YRAWEFKBIAYKNJ-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


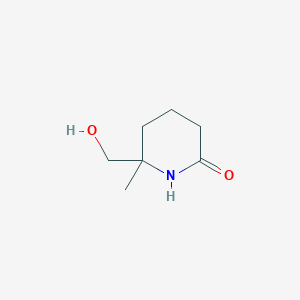
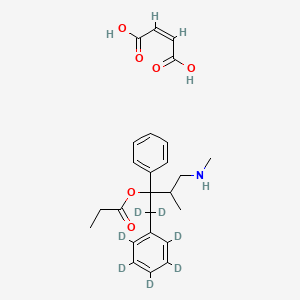


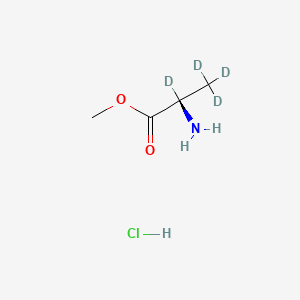
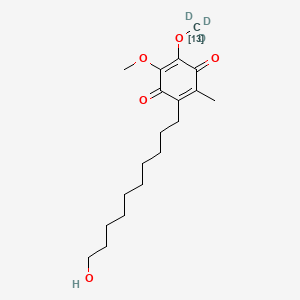
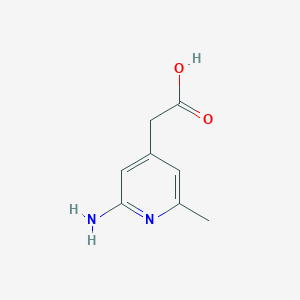
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
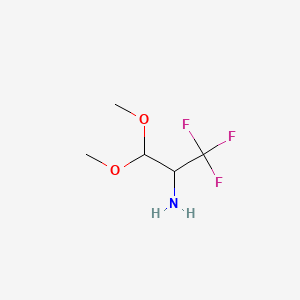
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
